molecular formula C14H27NO3 B1456627 tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1188265-71-5

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1456627
CAS No.: 1188265-71-5
M. Wt: 257.37 g/mol
InChI Key: HXJRSIXMRPNDPP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Potassium carbonate in acetonitrile at elevated temperatures.

Major Products

    Oxidation: Tert-butyl 4-tert-butyl-3-oxopiperidine-1-carboxylate.

    Reduction: this compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(tert-butyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of two tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)10-7-8-15(9-11(10)16)12(17)18-14(4,5)6/h10-11,16H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJRSIXMRPNDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718867
Record name tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-71-5
Record name tert-Butyl 4-tert-butyl-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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